Dichlorofluoromethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon, chlorine, and fluorine atoms in its molecular structure. This compound is primarily utilized in the synthesis of various silane derivatives and plays a significant role in the field of materials science, particularly in the development of silicone-based materials.
Dichlorofluoromethylsilane can be classified as a chlorosilane, which are organosilicon compounds containing silicon bonded to chlorine atoms. These compounds are essential in the production of silicone polymers and other silicon-based materials. The synthesis of dichlorofluoromethylsilane is often derived from more complex silanes through various chemical reactions, making it an important intermediate in organosilicon chemistry.
The synthesis of dichlorofluoromethylsilane can be achieved through several methods, including:
The choice of method depends on the desired purity and yield of the product, as well as economic considerations for large-scale production.
Dichlorofluoromethylsilane has a molecular formula represented as . Its structure consists of a silicon atom bonded to two chlorine atoms, one fluorine atom, and one carbon atom that is part of a methyl group. The molecular weight is approximately 158.99 g/mol.
Dichlorofluoromethylsilane can participate in several types of chemical reactions:
These reactions are crucial for synthesizing various organosilicon compounds used in industrial applications.
The mechanism of action for dichlorofluoromethylsilane primarily involves its electrophilic nature due to the presence of chlorine atoms. The silicon atom acts as an electrophile, making it susceptible to nucleophilic attack by various reagents:
The reactivity profile allows for diverse applications in materials science and organic synthesis.
Dichlorofluoromethylsilane has several scientific uses:
Hydrosilylation of DCFMS with alkenes/alkynes enables precise installation of fluorinated silane units into polymers. The Si–H bond in DCFMS undergoes regioselective anti-Markovnikov addition across unsaturated bonds under photoinduced conditions ( [3]). Chlorinated solvents (e.g., CH₂Cl₂) generate chlorine radicals (Cl•) under visible light, which abstracts hydrogen from Si–H to initiate silyl radical propagation. This method achieves >90% conversion for n-alkyl and aryl-substituted alkenes while preserving Si–F bonds ( [3]). Sterically hindered substrates (e.g., triethylvinylsilane) exhibit reduced yields (≤65%) due to radical quenching.
Table 1: Hydrosilylation Scope with DCFMS Under Photoinduction
Substrate | Product | Yield (%) | Steric Tolerance |
---|---|---|---|
1-Octene | n-C₈H₁₇SiCl₂FCH₃ | 92 | High |
Styrene | PhCH₂CH₂SiCl₂FCH₃ | 88 | Moderate |
Allyltrimethylsilane | (CH₃)₃SiCH₂CH₂CH₂SiCl₂FCH₃ | 65 | Low |
1-Ethynylcyclohexane | c-C₆H₁₁C≡CSiCl₂FCH₃ | 78 | High |
Key advantages include ambient reaction conditions and avoidance of transition metals, preventing Si–F bond reduction. Resulting fluorinated alkylsilanes serve as precursors to polysilazanes via ammonolysis (Section 1.2) ( [9]).
Controlled ammonolysis of DCFMS-derived chlorosilanes generates Si–N linkages while retaining Si–F bonds. The reaction proceeds via nucleophilic substitution:$$\text{Cl}2\text{FCH}3\text{Si–R} + 2\text{NH}3 \rightarrow \text{FCH}3\text{Si(R)–NH} + \text{NH}_4\text{Cl}$$Steric bulk critically influences condensation: tert-butyl substituents impede disiloxane formation, yielding isolable aminosilanols (e.g., tBu₂SiFNH₂) ( [5]). In contrast, linear alkyl chains (e.g., ethyl) promote oligomerization. Aniline acts as an HCl scavenger, enabling monomeric silanediols (e.g., PhSiF(OH)₂) in 45–75% yields ( [3]).
Table 2: Ammonolysis Outcomes Based on DCFMS Substituents
DCFMS Derivative | Ammonia Equiv. | Product | Oligomerization |
---|---|---|---|
Cl₂FCH₃Si-nC₆H₁₃ | 4 | [FCH₃Si(nC₆H₁₃)NH]ₙ | High |
Cl₂FCH₃SiPh₂ | 6 | Ph₂FSiNH₂ | Low |
Cl₂FCH₃Si(tBu)₂ | 10 | (tBu)₂FSiNH₂ | Negligible |
High-pressure conditions (5 atm NH₃) suppress cyclodisilazane formation, favoring linear polymers with Mₙ > 10,000 Da ( [10]).
Photoredox Catalysis
Visible light-mediated oxidation of DCFMS Si–H bonds utilizes chlorinated solvents (e.g., CCl₄) as radical reservoirs. Irradiation generates Cl•, abstracting H• to form silyl radicals, which react with O₂/H₂O to yield silanols (e.g., (FCH₃)(HO)SiR₂) without disiloxanes ( [3]). Geminal silanediols (R₂SiF(OH)₂) form selectively from dihydrosilanes (60–85% yield).
Transition Metal Catalysis
Pd/XPhos systems activate aryl halides for coupling with fluorinated silanols (e.g., DCFMS-derived ArSiFMeOH) via Hiyama cross-coupling ( [6]). The Si–F bond enhances transmetalation kinetics due to its polarization:$$\text{Ar–I} + \text{FCH}3\text{(ArO)Si–R} \xrightarrow{\text{Pd(OAc)}2/\text{XPhos}} \text{Ar–Ar'}$$Electron-withdrawing substituents (e.g., –CF₃) accelerate reductive elimination (TOF = 48 h⁻¹ vs. 12 h⁻¹ for –OMe) ( [5]).
Table 3: Catalytic Si–F Bond Formation Methods
Method | Catalyst/Reagent | Key Advantage | Substrate Scope |
---|---|---|---|
Photoredox | Cl•/O₂/H₂O | No disiloxanes; ambient conditions | R₂SiFH, RSiFH₂ |
Hiyama Coupling | Pd(OAc)₂/XPhos/TBAF | Biaryl synthesis; retains Si–F | Aryl silanols |
Lewis Acid Activation | B(C₆F₅)₃ | Fluoride abstraction for Si⁺ species | Silanes, disiloxanes |
Trans-silylation exchanges Si-bound groups between DCFMS and nucleophiles:$$\text{Cl}2\text{FCH}3\text{Si–H} + \text{RM} \rightarrow \text{Cl}2\text{FCH}3\text{Si–R} + \text{HM}$$Alkyne Functionalization: Cu⁺ catalysis enables C–H silylation of terminal alkynes, yielding fluoroalkynylsilanes (e.g., FCH₃SiCl₂C≡CPh) for pharmaceutical bioisosteres ( [5]). The Si–F bond enhances electrophilicity, accelerating transmetalation (k = 3.2 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹ for non-fluorinated analogs) ( [8]).
Heterocycle Synthesis: Lithiated indoles/pyrroles undergo nucleophilic displacement at silicon, forming Si–N heterocycles (e.g., 1-(FCH₃Cl₂Si)-indole) ( [8]). Steric bulk dictates stoichiometry:
Late-Stage Drug Modification: DCFMS-derived silyl radicals (from Cl• abstraction) couple with complex molecules:
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